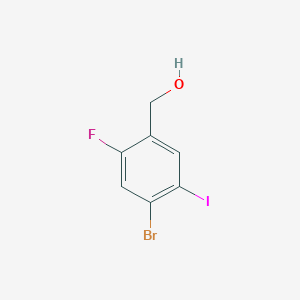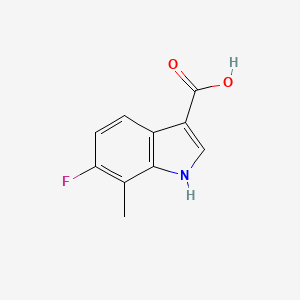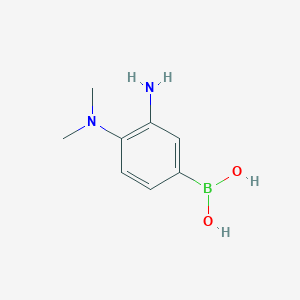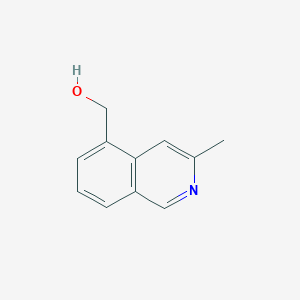
(3-Methylisoquinolin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylisoquinolin-5-yl)methanol: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound is characterized by a methyl group at the 3-position and a methanol group at the 5-position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3-methylisoquinoline with formaldehyde under acidic conditions to introduce the methanol group at the 5-position. Another method involves the reduction of 3-methylisoquinoline-5-carboxaldehyde using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methylisoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Methylisoquinolin-5-yl)methanal.
Reduction: Reduction of the compound can yield (3-Methylisoquinolin-5-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: (3-Methylisoquinolin-5-yl)methanal
Reduction: (3-Methylisoquinolin-5-yl)methane
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methylisoquinolin-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Isoquinoline derivatives are known to exhibit a range of biological activities, making this compound a compound of interest in biological research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Isoquinoline derivatives have been investigated for their potential use in treating diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Methylisoquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
3-Methylisoquinoline: Lacks the methanol group at the 5-position.
5-Methylisoquinoline: Has a methyl group at the 5-position instead of the 3-position.
Isoquinoline: The parent compound without any methyl or methanol substitutions.
Uniqueness: (3-Methylisoquinolin-5-yl)methanol is unique due to the presence of both a methyl group at the 3-position and a methanol group at the 5-position. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(3-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-6,13H,7H2,1H3 |
Clave InChI |
BVBGJDGZEIAKFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2CO)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
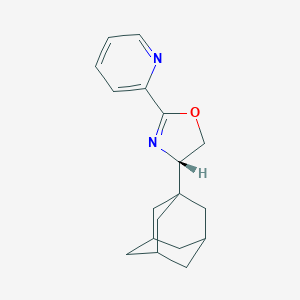

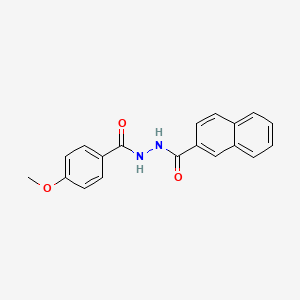
![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

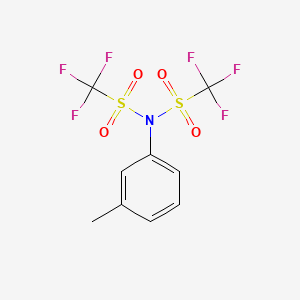
![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
